(S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid
Description
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(2S)-2-amino-4-(2-methoxyphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-16-10-5-3-2-4-7(10)9(13)6-8(12)11(14)15/h2-5,8H,6,12H2,1H3,(H,14,15)/t8-/m0/s1 |
InChI Key |
SPJHXRHVIFGFCY-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid typically involves:
- Formation of 4-alkoxyphenyl-4-oxobutyric acid intermediates by condensation reactions.
- Reduction and functional group transformations to introduce the amino group.
- Use of chiral auxiliaries or crystallization-induced diastereomer transformations (CIDT) to achieve stereoselectivity.
- Control of reaction conditions such as solvent, temperature, and catalyst to maximize yield and purity.
Stepwise Preparation Methodology
Preparation of 4-Alkoxyphenyl-4-oxobutyric Acid Intermediate
A key precursor is 4-alkoxyphenyl-4-oxobutyric acid, which can be synthesized by condensing an alkoxybenzene (e.g., 2-methoxybenzene) with succinic anhydride in the presence of a Lewis acid catalyst, using dichlorobenzene as a solvent. This method was described in a Japanese patent (JP2004182660A) and offers high yield and selectivity under mild conditions.
| Parameter | Details |
|---|---|
| Reactants | Alkoxybenzene (e.g., 2-methoxybenzene), Succinic anhydride |
| Catalyst | Lewis acids such as aluminum chloride, tin chloride, ferric chloride, titanium tetrachloride |
| Solvent | Dichlorobenzenes (ortho-, meta-, para- or mixtures) |
| Stoichiometry | Succinic anhydride: 0.7–1.2 equiv relative to alkoxybenzene |
| Lewis acid amount | 2.0–2.5 equiv relative to succinic anhydride |
| Temperature | -30°C to 70°C (preferably -20°C to 20°C) |
| Workup | Quenching with dilute hydrochloric acid and isolation by filtration or extraction |
This step yields 4-alkoxyphenyl-4-oxobutyric acid with high para-selectivity (up to 99% for 4-methoxyphenyl derivative) due to the solvent choice and reaction conditions.
Reduction to 4-Alkoxyphenylbutyric Acid
The keto group in the above intermediate is reduced to a secondary alcohol or alkyl group. Catalytic hydrogenation using palladium catalysts is preferred for its cleaner profile and avoidance of hazardous waste. Alternative reductions include Wolff-Kishner reduction (hydrazine) or Clemmensen reduction (zinc/mercury amalgam).
Conversion to Acid Halide and Cyclization (Optional for Tetralone Derivatives)
The reduced acid can be converted to an acid halide using reagents such as thionyl chloride or phosphorus oxychloride, enabling further cyclization to tetralone structures if desired. This step is more relevant for related compounds but demonstrates the versatility of the intermediate.
Stereoselective Synthesis of the (S)-Enantiomer
To obtain the (S)-2-amino derivative, stereoselective methods are employed:
Crystallization-Induced Diastereomer Transformation (CIDT): This technique uses a chiral amine auxiliary such as (S)-1-(4-methoxyphenyl)ethan-1-amine to form diastereomeric salts with the racemic amino acid intermediate. Over several days, selective crystallization enriches the (S)-enantiomer to high diastereomeric ratios (~96:4 dr).
Chiral Auxiliary-Assisted Coupling: Coupling of protected amino acid intermediates with chiral amines followed by deprotection steps yields enantiopure this compound.
| Step | Description | Yield/Selectivity |
|---|---|---|
| Formation of racemic intermediate | Multi-step synthesis from achiral substrates | ~70% yield over two steps |
| Coupling with (S)-MPEA | Use of (S)-1-(4-methoxyphenyl)ethan-1-amine as chiral auxiliary | High diastereomeric ratio (96:4 dr) |
| Acidolytic N-debenzylation | Removal of protecting groups using trifluoroacetic acid and silane scavenger | Smooth conversion to crystalline salt |
This approach was successfully applied in the total synthesis of related amino acid derivatives and alkaloids, demonstrating scalability and configurational flexibility.
Alternative Synthetic Routes
Other synthetic routes involve:
Summary Table of Key Preparation Parameters
| Preparation Step | Reagents/Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|
| Condensation to 4-alkoxyphenyl-4-oxobutyric acid | Alkoxybenzene, succinic anhydride, Lewis acid (AlCl3, FeCl3 etc.) | Dichlorobenzene solvent, -30°C to 70°C | High para-selectivity, mild conditions, high yield |
| Reduction to 4-alkoxyphenylbutyric acid | Catalytic hydrogenation (Pd catalyst) or Wolff-Kishner, Clemmensen | Ambient to mild heating | Clean reduction, avoids hazardous waste |
| Acid halide formation | Thionyl chloride, phosphorus oxychloride | Room temperature to reflux | Precursor for cyclization or further transformations |
| Stereoselective resolution | (S)-1-(4-methoxyphenyl)ethan-1-amine (chiral auxiliary) | Crystallization-induced diastereomer transformation (CIDT) | High enantiomeric purity (96:4 dr) |
| Deprotection | Trifluoroacetic acid with silane scavenger | Room temperature | Clean removal of protecting groups |
Research Findings and Industrial Relevance
- The described methods provide scalable and efficient routes to this compound, supporting its use in pharmaceutical research and biochemical studies.
- Use of dichlorobenzene solvents and Lewis acids ensures regioselectivity and high purity of intermediates.
- The stereoselective crystallization methods enable access to enantiopure compounds critical for biological activity studies.
- These synthetic strategies avoid hazardous reagents where possible, aligning with green chemistry principles.
Chemical Reactions Analysis
Schiff Base Formation
The amino group reacts with aldehydes or ketones to form Schiff bases (imines). For example:
This reaction is critical in enzymatic processes and coordination chemistry.
Amidation
In acidic or basic conditions, the amino group can react with acyl chlorides or anhydrides to form amides. For instance:
This is utilized in peptide coupling strategies.
Decarboxylation-Amination
Under thermal or enzymatic conditions, decarboxylation of the β-keto acid moiety may occur, yielding a secondary amine derivative.
Nucleophilic Addition
The ketone undergoes nucleophilic attacks by reagents such as Grignard reagents or hydrides:
This forms secondary alcohols, which can further dehydrate to alkenes.
Reduction
Catalytic hydrogenation (e.g., H₂/Pd) or sodium borohydride reduces the ketone to a secondary alcohol:
This modifies the compound’s hydrophobicity and bioactivity.
Esterification
The carboxylic acid reacts with alcohols (e.g., methanol) under acidic conditions to form esters:
Methyl or ethyl esters are common derivatives for analytical purposes .
Salt Formation
Reaction with bases like NaOH produces water-soluble carboxylate salts:
This enhances solubility for pharmaceutical formulations.
Intramolecular Cyclization
Under dehydrating conditions (e.g., H₂SO₄), the amino and ketone groups may cyclize to form heterocyclic structures like pyrrolidinones.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl halides target the methoxyphenyl group, enabling structural diversification.
Scientific Research Applications
(S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor to bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substituents
The phenyl ring substituents significantly influence physicochemical properties and biological activity. Key analogs include:
Key Observations :
- Electron-donating groups (e.g., -OCH₃ in the target compound) enhance solubility compared to electron-withdrawing groups (e.g., -Cl in the 4-chlorophenyl analog) .
- Amino and formamido groups (e.g., in N-Formyl-L-kynurenine) facilitate interactions with enzymatic active sites, as seen in kynurenine pathway metabolites .
Stereochemical Variants
The (S)-enantiomer of the target compound contrasts with its (R)-counterpart in stereochemical configuration, which can alter receptor binding and metabolic stability:
- (R)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid (CAS: 168154-78-7): Shares identical molecular formula (C₁₁H₁₃NO₄) and weight (223.23) but differs in 3D arrangement. Such enantiomeric pairs often exhibit divergent pharmacokinetics .
Pharmacologically Relevant Derivatives
- 2-Amino-4-(methylsulfonyl)butanoic acid (CAS: 7314-32-1): Features a methanesulfonyl group instead of methoxyphenyl. Used in studies on sulfur-containing amino acid metabolism .
- (S)-2-Acetamido-4-amino-4-oxobutanoic acid (HY-W016798): An endogenous metabolite with acetylated α-amino group, highlighting the role of side-chain modifications in metabolic pathways .
Biological Activity
(S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid, also known as a derivative of oxobutanoic acid, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework characterized by the presence of:
- An amino group
- A methoxy-substituted phenyl group
- A keto group
This configuration contributes to its reactivity and biological interactions.
1. Antioxidant Activity
Preliminary studies indicate that this compound exhibits significant antioxidant properties. The methoxy groups enhance electron donation, potentially neutralizing free radicals and reducing oxidative stress in cells.
2. Antimicrobial Properties
Research has demonstrated that derivatives of oxobutanoic acids, including this compound, possess antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
3. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory pathways. These findings suggest its potential use in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory processes and microbial metabolism.
- Receptor Interaction : Its structural similarity to nucleic acid bases allows it to interact with various biological receptors, influencing cellular signaling pathways .
Study 1: Antioxidant Efficacy
A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a dose-dependent scavenging effect on free radicals, with higher concentrations yielding greater inhibition.
Study 2: Antimicrobial Activity
In a controlled laboratory setting, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- The compound can be synthesized via Knoevenagel condensation , starting with 2-methoxybenzaldehyde and ethyl acetoacetate under basic conditions (e.g., sodium ethoxide). Hydrolysis and decarboxylation steps follow to yield the final product .
- Optimization : Control reaction temperature (60–80°C), use anhydrous solvents, and monitor pH to minimize side reactions. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can the stereochemical purity of the (S)-enantiomer be validated?
- Methodological Answer :
- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20) at 1.0 mL/min. Compare retention times with racemic standards.
- Circular Dichroism (CD) spectroscopy can confirm enantiomeric excess (ee) by analyzing Cotton effects at 220–260 nm .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Refer to safety data sheets (SDS): Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. The compound is classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Store at –20°C in airtight containers under nitrogen .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray crystallography (using SHELXL for refinement) resolves absolute configuration and hydrogen-bonding networks .
- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, ketone carbons at δ 200–210 ppm) .
Advanced Research Questions
Q. How does this compound interact with metabolic enzymes like indoleamine 2,3-dioxygenase (IDO) in cancer models?
- Methodological Answer :
- Use knockout cell lines (e.g., IDO⁻/⁻) and measure kynurenine levels via LC-MS/MS (positive ion mode, m/z 209→94). Compare with wild-type cells to assess inhibition potency.
- IC₅₀ Determination : Perform dose-response assays (0.1–100 µM) and analyze with GraphPad Prism using nonlinear regression .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Orthogonal Assays : Cross-validate using enzyme activity assays (e.g., UV-Vis for NADPH depletion) and cellular uptake studies (radiolabeled tracers).
- Structural Analysis : Compare crystallographic data (e.g., ligand-binding pockets) with molecular docking simulations (AutoDock Vina) to identify binding mode variations .
Q. How can the compound’s neuroprotective effects be mechanistically distinguished from its role in excitotoxicity?
- Methodological Answer :
- In Vitro Models : Treat primary neurons with NMDA receptor antagonists (e.g., MK-801) and measure cell viability (MTT assay) and ROS levels (DCFH-DA probe).
- In Vivo : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) and assess cognitive deficits (Morris water maze) alongside HPLC quantification of brain kynurenine .
Q. What advanced analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
